Cyclopropyl(1H-tetrazol-5-YL)methanone

Anticoagulant discovery TF-FVIIa inhibition P1′ bioisostere

Cyclopropyl(1H-tetrazol-5-yl)methanone (CAS 50800-92-5) is a compact heterocyclic ketone building block belonging to the 5-substituted-1H-tetrazole class. It features a cyclopropyl ring directly connected to a tetrazole moiety via a carbonyl linker, a structural arrangement that has been systematically evaluated as a conformationally constrained P1′ bioisostere in macrocyclic coagulation Factor VIIa inhibitors.

Molecular Formula C5H6N4O
Molecular Weight 138.13 g/mol
Cat. No. B13423231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(1H-tetrazol-5-YL)methanone
Molecular FormulaC5H6N4O
Molecular Weight138.13 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=NNN=N2
InChIInChI=1S/C5H6N4O/c10-4(3-1-2-3)5-6-8-9-7-5/h3H,1-2H2,(H,6,7,8,9)
InChIKeyPPSQFYZURMYNNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl(1H-tetrazol-5-yl)methanone: Strategic Procurement of a Tetrazole-Based P1′ Bioisostere for Macrocyclic Drug Discovery


Cyclopropyl(1H-tetrazol-5-yl)methanone (CAS 50800-92-5) is a compact heterocyclic ketone building block belonging to the 5-substituted-1H-tetrazole class. It features a cyclopropyl ring directly connected to a tetrazole moiety via a carbonyl linker, a structural arrangement that has been systematically evaluated as a conformationally constrained P1′ bioisostere in macrocyclic coagulation Factor VIIa inhibitors [1]. The compound is available from multiple international CRO and fine chemical suppliers at purities reaching 96% and above, making it accessible for medicinal chemistry and SAR exploration programs .

Why Cyclopropyl(1H-tetrazol-5-yl)methanone Cannot Be Replaced by Simple Cyclopropyl Sulfone or Phenyl-Tetrazole Analogs in Lead Optimization


The tetrazole ring in Cyclopropyl(1H-tetrazol-5-yl)methanone serves as a non-classical bioisostere of the carboxylic acid and sulfone motifs, but it is not functionally interchangeable with either. Unlike the cyclopropyl sulfone P1′ group, which served as the starting point in macrocyclic TF-FVIIa inhibitor programs, the 1-(1H-tetrazol-5-yl)cyclopropane substituent derived from this ketone building block conferred superior metabolic stability and reduced in vivo clearance while preserving target potency and selectivity [1]. When compared with phenyl-tetrazole congeners, the cyclopropyl variant demonstrated distinct binding interactions: in PapD pilicide systems, cyclopropyl-tetrazole conjugates retained measurable target affinity (67% relative PapD binding), whereas the direct phenyl-tetrazole analog showed no detectable binding under identical assay conditions, underscoring the critical role of the cyclopropyl ring in target engagement [2].

Head-to-Head and Cross-Study Quantitative Differentiation of Cyclopropyl(1H-tetrazol-5-yl)methanone from Closest Structural Analogs


Cyclopropyl-Tetrazole vs. Cyclopropyl Sulfone: Improved Metabolic Stability and Reduced Clearance in TF-FVIIa Macrocyclic Series

In a systematic SAR exploration of macrocyclic tissue factor-Factor VIIa (TF-FVIIa) inhibitors, the 1-(1H-tetrazol-5-yl)cyclopropane P1′ substituent, which incorporates the Cyclopropyl(1H-tetrazol-5-yl)methanone scaffold, emerged as an improved replacement for the lead cyclopropyl sulfone P1′ group. The tetrazole-containing series demonstrated increased metabolic stability and lower clearance in preclinical pharmacokinetic studies while maintaining excellent potency and selectivity [1]. This represents a direct head-to-head comparison within the same macrocyclic chemotype.

Anticoagulant discovery TF-FVIIa inhibition P1′ bioisostere Metabolic stability

Cyclopropyl-Tetrazole vs. Phenyl-Tetrazole: Binary Binding Discrimination in PapD Pilicide Affinity Assay

In a pilicide discovery program targeting the PapD chaperone, the relative binding affinity of tetrazole-containing analogs was quantified. The cyclopropyl-tetrazole conjugate (Entry 8) retained 67% relative PapD binding affinity. In stark contrast, the phenyl-tetrazole analog (Entry 7, R1 = phenyl, R = tetrazole) showed no detectable binding under identical assay conditions [1]. This binary difference illustrates that the cyclopropyl ring is not merely a structural variant but a determinant of target engagement.

Antivirulence Pilicide PapD chaperone Binding affinity

Downstream Application Potency: Cyclopropyl-Tetrazole Macrocyclic LTC4 Synthase Inhibitor Achieves 96 nM IC50

In a patent-disclosed series (US20160326143, US9657001) from AstraZeneca, a complex macrocyclic inhibitor incorporating the 2-(1H-tetrazol-5-yl)cyclopropyl methanone core motif achieved an IC50 of 96 nM against recombinant human leukotriene C4 (LTC4) synthase at pH 7.8 [1]. While this data pertains to a more elaborated analog rather than the building block itself, it demonstrates that the Cyclopropyl(1H-tetrazol-5-yl)methanone-derived core can support nanomolar target potency in a therapeutically relevant enzyme system.

Leukotriene C4 synthase Inflammation Asthma Enzyme inhibition

Synthetic Accessibility: One-Pot Multi-Component [3+2] Cycloaddition Route to 5-Substituted Tetrazoles Including Cyclopropyl Derivatives

While specific synthetic yield data for Cyclopropyl(1H-tetrazol-5-yl)methanone is not disclosed in primary literature, the broader class of 5-substituted-1H-tetrazoles—including cyclopropyl variants—are accessible via efficient one-pot three-component [3+2] cycloaddition reactions between aldehydes, hydroxylamine, and sodium azide catalyzed by Cu/C [1]. Catalyst-free, aqueous-phase domino Knoevenagel condensation/1,3-dipolar cycloaddition protocols have also been reported for this compound class, offering diastereoselective access [2].

Click chemistry Tetrazole synthesis Copper catalysis Green chemistry

Optimal Deployment Scenarios for Cyclopropyl(1H-tetrazol-5-yl)methanone in Drug Discovery and Chemical Biology


Macrocyclic Coagulation Factor VIIa Inhibitor Lead Optimization

When optimizing P1′ binding moieties in macrocyclic TF-FVIIa inhibitors, Cyclopropyl(1H-tetrazol-5-yl)methanone provides a validated scaffold for replacing metabolically labile cyclopropyl sulfone groups. The tetrazole-cyclopropyl motif has been shown to maintain potency and selectivity while improving metabolic stability and reducing clearance—critical parameters for developing oral anticoagulants with favorable pharmacokinetic profiles [1].

Antivirulence Pilicide Development Targeting PapD Chaperone

For programs targeting bacterial virulence through PapD chaperone inhibition, the cyclopropyl-tetrazole scaffold is strongly preferred over phenyl-tetrazole alternatives. Direct binding data show that the cyclopropyl variant retains 67% relative affinity while the phenyl analog is completely inactive, making Cyclopropyl(1H-tetrazol-5-yl)methanone the rational choice for building pilicide-focused compound libraries [1].

CCR5 Antagonist-Based Anti-HIV and Anti-Inflammatory Drug Discovery

Preliminary pharmacological screening and patent disclosures indicate that cyclopropyl-tetrazole derivatives can act as CCR5 antagonists with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. Cyclopropyl(1H-tetrazol-5-yl)methanone serves as a key intermediate for constructing chemotypes targeting the CCR5 receptor, where the cyclopropyl group contributes to conformational constraint and binding pocket complementarity.

LTC4 Synthase Inhibitor Programs for Inflammatory Respiratory Diseases

For teams developing LTC4 synthase inhibitors as potential therapeutics for asthma and allergic inflammation, the cyclopropyl-tetrazole methanone core has been validated in patent-disclosed macrocyclic inhibitors achieving 96 nM IC50 potency. The building block enables rapid SAR exploration around the tetrazole-cyclopropyl methanone pharmacophore, with the LTC4 synthase enzyme representing a clinically relevant target in the leukotriene pathway [2].

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